1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol is a complex organic compound that has garnered interest in various fields, including medicinal chemistry and biological research. This compound features a unique structure that allows it to interact with biological systems, making it a candidate for further study in drug development and biochemical applications.
1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol can be classified as an amino alcohol due to the presence of both an amine and an alcohol functional group. Its structure also includes aromatic and aliphatic components, which contribute to its reactivity and interaction with biological targets.
The synthesis of 1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol typically involves multiple steps, including:
In industrial settings, the production may utilize continuous flow reactors and high-pressure hydrogenation techniques to optimize yield and purity. Automated purification systems are also employed to streamline the process.
The molecular formula of 1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol is , with a molecular weight of approximately 279.37 g/mol. The compound features several functional groups, including:
| Property | Value |
|---|---|
| Molecular Formula | C16H25NO3 |
| Molecular Weight | 279.37 g/mol |
| IUPAC Name | 1-[(4-ethoxy-3-methoxy-5-prop-2-enylphenyl)methylamino]propan-2-ol |
| InChI | InChI=1S/C16H25NO3/c1-5... |
| InChI Key | PFSHMVKISORROQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1OC)CNCC(C)O) |
1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol can participate in various chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
The mechanism of action of 1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol involves its interaction with specific enzymes or receptors within biological systems. The functional groups present allow for various interactions:
The compound is likely to be a solid at room temperature, given its molecular structure, though specific melting or boiling points are not detailed in the available literature.
The compound's reactivity is influenced by its functional groups:
1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: It is explored for therapeutic effects, particularly in developing new drugs targeting specific pathways.
Industry: Utilized in producing specialty chemicals and materials, contributing to advancements in various chemical processes .
This detailed examination highlights the significance of 1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol across multiple domains, showcasing its potential as a valuable compound in both research and industrial applications.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5